(4-Methyloxazol-2-yl)methanamine hydrochloride
Description
(4-Methyloxazol-2-yl)methanamine hydrochloride is a heterocyclic organic compound comprising an oxazole ring substituted with a methyl group at the 4-position and a methanamine group at the 2-position, forming a hydrochloride salt. Oxazole derivatives are notable for their electronic properties and versatility in pharmaceutical and materials science applications.
Properties
IUPAC Name |
(4-methyl-1,3-oxazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-3-8-5(2-6)7-4;/h3H,2,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUAHXMJLVVCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyloxazol-2-yl)methanamine hydrochloride typically involves the reaction of 4-methyloxazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified using techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methyloxazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxazole compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound (4-Methyloxazol-2-yl)methanamine hydrochloride has the following characteristics:
- Molecular Formula : CHClN\O
- Molecular Weight : 137.57 g/mol
- CAS Number : 7208-05-1
These properties contribute to its utility in various applications, as detailed below.
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects. It serves as a precursor in the development of drugs targeting various diseases, particularly those related to lysosomal storage disorders. The compound acts as an activator of Transcription Factor EB (TFEB), which plays a crucial role in cellular homeostasis and lysosomal biogenesis .
Therapeutic Potential:
- Lysosomal Storage Diseases : The activation of TFEB by this compound has shown promise in treating conditions that arise from lysosomal dysfunctions .
- Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce side effects compared to existing treatments.
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways. The compound's ability to modulate biological systems makes it a valuable tool in understanding complex biochemical processes.
Key Areas of Study:
- Protein Synthesis : Investigations into how this compound influences protein synthesis pathways can provide insights into cellular functions and disease mechanisms.
- Signal Transduction : The compound's interaction with various receptors may elucidate its role in signal transduction pathways, offering potential targets for therapeutic intervention .
Case Study 1: Activation of TFEB
Recent studies have demonstrated that this compound effectively activates TFEB in vitro. This activation leads to increased expression of genes involved in lysosomal function, suggesting its potential as a therapeutic agent for lysosomal storage diseases .
Case Study 2: Impact on Cellular Metabolism
Research has shown that treatment with this compound results in significant changes in cellular metabolism. These changes include enhanced autophagic flux and improved clearance of damaged organelles, highlighting the compound's role in promoting cellular health .
Mechanism of Action
The mechanism of action of (4-Methyloxazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Physicochemical Data of Comparable Compounds
Heterocyclic Core Variations
- Oxazole vs. Thiazole/Thiadiazole : Replacing the oxygen atom in oxazole with sulfur (thiazole) or adding a sulfur and nitrogen (thiadiazole) increases molecular polarity and polarizability. Thiazole derivatives (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl ) exhibit higher melting points (268°C) compared to oxazole analogs (179°C decomposition ), likely due to stronger van der Waals interactions and sulfur’s larger atomic radius.
- Electronic Effects : The electron-withdrawing nature of sulfur in thiazoles may enhance stability in acidic or reactive environments compared to oxazoles.
Substituent Effects
- Methoxy Groups : The 4-methoxyphenyl substituent in the thiadiazole derivative introduces electron-donating effects, which could modulate reactivity in nucleophilic environments.
- Methyl Groups : Methyl substituents on heterocycles (e.g., 4-methylthiazole or 4-methyloxazole ) generally enhance lipophilicity, influencing solubility and bioavailability.
Biological Activity
Overview
(4-Methyloxazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula CHClNO, recognized for its potential biological activities and applications in pharmaceutical research. This compound has been studied for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 4-methyloxazole with formaldehyde and ammonium chloride under controlled aqueous conditions. The product is then isolated through crystallization methods, ensuring high purity suitable for biological assays.
The biological activity of this compound is largely attributed to its ability to act as a ligand. It interacts with specific molecular targets, including receptors and enzymes, thereby modulating their activity. The precise mechanisms depend on the context of its application, which can include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be relevant in the development of therapeutic agents.
- Receptor Binding : It may bind to various receptors, influencing signaling pathways crucial for cellular function.
Biological Activity and Applications
Research has indicated that this compound exhibits a range of biological activities:
- Antiviral Activity : In studies involving HIV-1 protease inhibitors, derivatives incorporating 4-methyl oxazole have shown varying degrees of potency against the virus. For instance, a compound containing this moiety demonstrated significant improvements in protease inhibitory activity compared to its predecessors .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. Its efficacy was tested against pathogens such as Klebsiella pneumoniae and Escherichia coli, showing promising results comparable to standard antibiotics .
- Potential Therapeutic Applications : The compound's role as a precursor in drug synthesis highlights its importance in developing new therapeutic agents targeting diseases like Alzheimer's and other neurodegenerative conditions .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on HIV Protease Inhibition : A series of compounds including 4-methyl oxazole were evaluated for their ability to inhibit HIV protease. Results indicated that modifications to the oxazole ring significantly affected potency, with some derivatives showing over 100-fold improvement in inhibitory activity compared to earlier compounds .
- Antimicrobial Efficacy Assessment : A study compared the antimicrobial effects of this compound against various bacterial strains. The results demonstrated effective inhibition zones, suggesting its potential as an antimicrobial agent .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
